1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- 1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-
Brand Name: Vulcanchem
CAS No.: 107552-89-6
VCID: VC0172561
InChI: InChI=1S/C13H11NO4S/c1-7(15)11(8(2)16)19-14-12(17)9-5-3-4-6-10(9)13(14)18/h3-6,11H,1-2H3
SMILES: CC(=O)C(C(=O)C)SN1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C13H11NO4S
Molecular Weight: 277.3 g/mol

1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-

CAS No.: 107552-89-6

Main Products

VCID: VC0172561

Molecular Formula: C13H11NO4S

Molecular Weight: 277.3 g/mol

1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- - 107552-89-6

CAS No. 107552-89-6
Product Name 1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-
Molecular Formula C13H11NO4S
Molecular Weight 277.3 g/mol
IUPAC Name 2-(2,4-dioxopentan-3-ylsulfanyl)isoindole-1,3-dione
Standard InChI InChI=1S/C13H11NO4S/c1-7(15)11(8(2)16)19-14-12(17)9-5-3-4-6-10(9)13(14)18/h3-6,11H,1-2H3
Standard InChIKey YTUQAKQNUXTCOX-UHFFFAOYSA-N
SMILES CC(=O)C(C(=O)C)SN1C(=O)C2=CC=CC=C2C1=O
Canonical SMILES CC(=O)C(C(=O)C)SN1C(=O)C2=CC=CC=C2C1=O
PubChem Compound 13617671
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator